Lysine-methotrexate - 80407-56-3

Lysine-methotrexate

Catalog Number: EVT-274277
CAS Number: 80407-56-3
Molecular Formula: C21H27N9O3
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lysine-Methotrexate conjugates represent a class of chemically modified Methotrexate (MTX) derivatives where the anti-cancer drug MTX is covalently linked to the amino acid lysine. These conjugates are synthesized to overcome the limitations of MTX, particularly its poor permeability across biological barriers like the blood-brain barrier (BBB) [, ]. By exploiting the endogenous transport system of lysine, researchers aim to enhance the delivery and efficacy of MTX, particularly in treating conditions like brain tumors and drug-resistant cancers [, , , ].

Synthesis Analysis
  • Carbodiimide-catalyzed reaction: This method utilizes a carbodiimide reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of an amide bond between the carboxylic acid group of MTX and the amino group of lysine [, , , ]. The reaction can be carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) [].
  • Solid-phase peptide synthesis (SPPS): This approach involves attaching either MTX or a protected form of MTX to a solid support, followed by sequential addition of protected lysine residues. The use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid protection and coupling reactions is common in SPPS []. After the desired peptide sequence is assembled, the conjugate is cleaved from the solid support [, ].
  • Polymer-analogous reactions: MTX can be conjugated to pre-existing polymers containing lysine residues, such as poly-L-lysine (PLL). This method typically involves activating the carboxylic acid group of MTX, followed by reaction with the amino groups of the polymer [, ].
Molecular Structure Analysis

The key chemical reaction involved in the formation of Lysine-Methotrexate conjugates is amide bond formation. This reaction occurs between the carboxylic acid group of MTX and the amine group of lysine, typically in the presence of a coupling reagent like a carbodiimide [, , ].

  • Enzymatic Hydrolysis: Studies have shown that Lysine-Methotrexate conjugates can be cleaved by enzymes like trypsin [], cathepsin B [], and plasmin [, ], releasing active MTX inside targeted cells. This enzymatic cleavage is crucial for the conjugates' mechanism of action, as it allows for controlled drug release at the target site.
  • Chemical Hydrolysis: The stability of these conjugates at different pH levels has also been investigated, revealing their susceptibility to hydrolysis under specific conditions []. This information is vital for understanding the stability and potential degradation pathways of the conjugates in different biological environments.
Mechanism of Action
  • Cellular Uptake: The lysine moiety of the conjugate facilitates its cellular uptake, capitalizing on the lysine transporter system present in various cells, including those comprising the BBB [, , ]. This transporter-mediated uptake enhances the intracellular concentration of the conjugate compared to free MTX, especially in cells with deficient MTX transport mechanisms [, , ].
  • Lysosomal Degradation: Following cellular uptake, Lysine-Methotrexate conjugates are primarily trafficked to lysosomes, acidic organelles rich in hydrolytic enzymes [, , ].
  • Intracellular Drug Release: Within lysosomes, enzymatic degradation of the conjugate occurs, releasing active MTX [, , , ]. This intracellular release is crucial for bypassing drug resistance mechanisms, such as reduced MTX transport, commonly observed in cancer cells [, , ].
  • Inhibition of Dihydrofolate Reductase (DHFR): Once released, MTX exerts its anti-cancer effect by inhibiting DHFR, a key enzyme involved in folate metabolism and DNA synthesis [, ]. This inhibition ultimately leads to the death of rapidly dividing cancer cells.
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these conjugates is influenced by the nature of the lysine carrier. For instance, conjugates using poly-L-lysine demonstrate good water solubility at physiological pH [, ], a desirable characteristic for drug delivery applications.
Applications
  • Enhanced Brain Delivery: Due to its poor BBB permeability, MTX shows limited efficacy against brain tumors. Lysine conjugation significantly enhances MTX delivery to the brain [, ], potentially improving treatment outcomes for brain tumors. In vivo biodistribution studies using radiolabeled conjugates have demonstrated increased MTX levels in the brain compared to the parent drug [].
  • Overcoming Drug Resistance: Some cancer cells develop resistance to MTX due to deficient transport mechanisms [, ]. Lysine-MTX conjugates bypass this resistance by utilizing alternative uptake pathways, as evidenced by their efficacy against MTX-resistant Chinese hamster ovary cells [, , ]. This application holds promise for treating MTX-resistant cancers, improving patient outcomes.
  • Targeted Drug Delivery: Conjugation of MTX to specific carriers, such as poly-L-lysine dendrimers, can facilitate targeted drug delivery to tumor sites []. This targeted approach aims to enhance drug concentration in tumor tissues while minimizing systemic toxicity.

Relevance: Methotrexate is the parent compound of Lysine-methotrexate, the molecule of interest. The two compounds share a core methotrexate structure, with Lysine-methotrexate being a conjugate where methotrexate is linked to lysine via an amide bond. [, ]

Poly-l-Lysine-Methotrexate

Compound Description: Poly-l-Lysine-Methotrexate is a conjugate of methotrexate with poly-l-lysine, designed to improve drug delivery and overcome drug resistance in cells with deficient methotrexate transport. [, , , , , , , , , ] The conjugate demonstrates enhanced cellular uptake compared to free methotrexate, leading to growth inhibition in both drug-sensitive and resistant cell lines. [, , , , , , , , , ] Studies suggest that the conjugate's effectiveness stems from its intracellular hydrolysis, likely within lysosomes, releasing active methotrexate. [, , , , , ]

N-(4-amino-4-deoxy-N10-methylpteroyl)-N epsilon-(4'-fluorescein-thiocarbamyl)-L-lysine (PT430)

Compound Description: PT430 is a fluorescent lysine analogue of methotrexate. [, ] This compound has been used in competitive displacement assays to detect and study methotrexate transport resistance in leukemia cell lines and patient samples. [, ]

Magnetic Polyglutaraldehyde Nanoparticles (Fe-PGNP)-PL-MTX

Compound Description: This compound represents a complex drug delivery system where methotrexate (MTX) is chemically bonded to magnetic polyglutaraldehyde nanoparticles (Fe-PGNP) using poly-l-Lysine (PL) as a spacer. [, ] The magnetic properties of these nanoparticles potentially allow for targeted drug delivery under an external magnetic field. [, ] In vitro studies have shown the release of MTX-oligopeptides from the carrier through enzymatic hydrolysis of biodegradable bonds, suggesting its potential in intracellular drug targeting. [, ]

PEGylated, Methotrexate Conjugated Poly-l-lysine Dendrimers

Compound Description: These dendrimers are designed as long-circulating vectors for drug delivery, exploiting the enhanced permeation and retention (EPR) effect to target solid tumors. [] Methotrexate is conjugated to the surface of polyethylene glycol (PEG)ylated poly-l-lysine dendrimers. [] Studies have shown that these dendrimers can accumulate in solid tumors, suggesting their potential for targeted chemotherapy. []

N alpha-(4-amino-4-deoxy-N10-methylpteroyl)-N epsilon-(iodoacetyl)-L-lysine

Compound Description: This compound is a methotrexate analogue designed to irreversibly inhibit dihydrofolate reductase (DHFR). [] It exhibits comparable reversible inhibitory activity to methotrexate against DHFR but can also form a covalent bond with the enzyme, leading to irreversible inactivation. []

Methotrexate-alpha-peptides

Compound Description: This group encompasses eleven different methotrexate derivatives, each conjugated to a different amino acid via the alpha-carboxyl group of methotrexate. [] These peptides were designed as potential prodrugs, relying on enzymatic cleavage to release active methotrexate. [] Among the eleven, methotrexate-phenylalanine (MTX-Phe) showed the most promising results, demonstrating efficient cleavage by carboxypeptidase A and potent cytotoxicity when combined with the enzyme in vitro. []

Properties

CAS Number

80407-56-3

Product Name

Lysine-methotrexate

IUPAC Name

(2S)-6-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid

Molecular Formula

C21H27N9O3

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C21H27N9O3/c1-30(11-13-10-25-18-16(26-13)17(23)28-21(24)29-18)14-7-5-12(6-8-14)19(31)27-15(20(32)33)4-2-3-9-22/h5-8,10,15H,2-4,9,11,22H2,1H3,(H,27,31)(H,32,33)(H4,23,24,25,28,29)/t15-/m0/s1

InChI Key

XERJQLWAFDLUGV-HNNXBMFYSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O

Solubility

Soluble in DMSO

Synonyms

ADMPL
lysine-methotrexate
lysine-methotrexate trihydrobromide
N(alpha)-(p-amino-4-deoxy-N(10)-methylpteroyl)lysine

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCN)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.